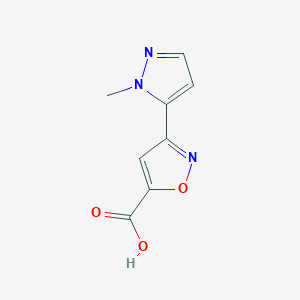
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-Triazol-4-yl)pyridinehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring fused with a triazole ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its stability and ability to form coordination complexes with metals, which makes it valuable in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride typically involves a “click” reaction, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, producing the triazole ring in a single step. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
化学反応の分析
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the initial synthesis via CuAAC.
Organic Solvents: Such as methanol and ethyl acetate, are commonly used in purification and recrystallization processes.
Major Products
The major products formed from these reactions include various substituted triazole derivatives and metal coordination complexes, which have applications in catalysis and materials science .
科学的研究の応用
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
作用機序
The mechanism by which 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. For example, its anticancer activity is attributed to the formation of ruthenium complexes that induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings, offering enhanced coordination capabilities.
Uniqueness
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride is unique due to its specific triazole ring position, which provides distinct coordination properties and biological activities compared to other triazole-pyridine compounds. Its ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
特性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
2-(2H-triazol-4-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-8-6(3-1)7-5-9-11-10-7;/h1-5H,(H,9,10,11);1H |
InChIキー |
ROFHAEFXKMUHKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NNN=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)





![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)



